molecular formula C15H24O4 B13076101 (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B13076101
M. Wt: 268.35 g/mol
InChI Key: UMDQPEMZJHAFNL-MZLSBDMHSA-N
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Description

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structural features, which include a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups. These structural characteristics make it a valuable subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as cyclopentadiene and furan derivatives. The reaction conditions often require specific catalysts, temperature control, and solvent systems to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high purity and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10?,11-,12-,13-,14+/m1/s1

InChI Key

UMDQPEMZJHAFNL-MZLSBDMHSA-N

Isomeric SMILES

CCCCCC(/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O

Origin of Product

United States

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